molecular formula C20H20N2O6S2 B3003264 1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-96-1

1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No.: B3003264
CAS No.: 882748-96-1
M. Wt: 448.51
InChI Key: OTDIGXNDAYFBMN-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C20H20N2O6S2 and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel compounds synthesized using 10-undecenoic acid hydrazide, including those with 3-nitrophenyl groups, have been developed. Their stereochemistry and biological activity are notable areas of research (Rahman et al., 2005).
  • The synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide has been explored, highlighting the significance of nitrophenyl groups in these processes (Kantam et al., 2010).
  • Research on 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles, including derivatives with 4-nitrophenyl groups, offers insights into potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

Catalytic Applications and Organic Synthesis

  • The preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester and its use as a catalyst in the formylation and acetylation of alcohols under heterogeneous conditions has been documented, indicating its relevance in organic synthesis (Niknam & Saberi, 2009).
  • Asymmetric reduction of 3-aryl-3-keto esters by Rhizopus species, involving compounds with 3-nitrophenyl esters, is another area of study, highlighting the potential for chiral synthesis in organic chemistry (Salvi & Chattopadhyay, 2006).

Phototriggered and Photochemical Processes

  • The development of phototriggered acid proliferation reactions, utilizing compounds like 1-(o-nitrophenyl(ethylene ketal of 1-phenyl-3-tosyloxy-1-propanone, has been studied for enhancing the photosensitivity of chemically amplified photoresists (Arimitsu & Ichimura, 2001).
  • Research on the photochemically induced cyclisation of β-keto sulfides to cycloalkanones, involving aryl sulfanyl groups, provides insights into potential applications in photochemical synthesis (Bahari et al., 1994).

Properties

IUPAC Name

1-(3-nitrophenyl)-3-[2-[3-(3-nitrophenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c23-19(15-3-1-5-17(13-15)21(25)26)7-9-29-11-12-30-10-8-20(24)16-4-2-6-18(14-16)22(27)28/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDIGXNDAYFBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCSCCSCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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